molecular formula C8H7N3O2 B103317 Methyl 2-azidobenzoate CAS No. 16714-23-1

Methyl 2-azidobenzoate

Cat. No. B103317
CAS RN: 16714-23-1
M. Wt: 177.16 g/mol
InChI Key: LGHLODHMWICPLN-UHFFFAOYSA-N
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Description

Methyl 2-azidobenzoate is a chemical compound that belongs to the class of azides. It is a white crystalline powder that is highly reactive and has found applications in various fields of scientific research.

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Methyl 2-azidobenzoate is used in the synthesis of various derivatives, including azo compounds and 1,2,3-triazoles, which exhibit antibacterial activity. This process involves converting 2-aminobenzoic acid into methyl 2-aminobenzoate and subsequently forming various compounds like 3-amino-2-methylquinazolin-4(3H)-one. These compounds have been characterized spectroscopically and tested for antibacterial potential against pathogenic bacterial strains (Khan, 2018).

Pharmaceutical Research

  • In pharmaceutical research, dibenzo- and benzindolo-azecines, derived from similar compounds, are potential neuroleptics. Their effectiveness at dopamine and 5-HT2A-receptors has been tested through various methods, including radio ligand binding studies and in vivo experiments. These compounds have shown neuroleptic potency comparable to standard drugs (Zergiebel et al., 2017).

Structural Analysis and Computational Studies

  • Methyl 4-hydroxybenzoate, a closely related compound, has been studied for its anti-microbial properties. Its structure was analyzed using X-ray crystallography and computational methods, revealing significant pharmaceutical activity based on its molecular properties (Sharfalddin et al., 2020).

Synthesis of Potential Bioactive Molecules

  • Methyl 2-bromo-2-phenylacetate, which shares similarities with this compound, has been utilized in synthesizing new small molecules with potential bioactivity. These compounds are precursors in the synthesis of drugs for allergies, depression, and antihistamines (Quintero et al., 2016).

Agricultural Applications

  • In agriculture, compounds like acybenzolar-S-methyl, structurally related to this compound, activate natural plant defenses and show efficacy against pests and diseases in crops like cotton (Martins et al., 2015).

Development of Nanoparticles for Sustained Release

  • Methyl 2-benzimidazole carbamate, a related compound, has been used in the development of solid lipid nanoparticles and polymeric nanocapsules for sustained release in agriculture, demonstrating modified release profiles and reduced toxicity (Campos et al., 2015).

Antifungal Activity

  • Methyl 2,3-dihydroxybenzoate, structurally similar to this compound, has been isolated and identified for its antifungal activity against various plant pathogens, suggesting potential use as a biofungicide (Lee et al., 2017).

Corrosion Inhibition

  • Benzimidazole derivatives, related to this compound, have been studied for their potential as corrosion inhibitors. Computational methods have been used to understand their effectiveness in protecting materials (Obot & Obi-Egbedi, 2010).

Mechanism of Action

Target of Action

Methyl 2-azidobenzoate, also known as methyl 2-aminobenzoate or carbomethoxyaniline, is an ester of anthranilic acid Similar compounds, such as methyl anthranilate, have been reported to act as bird repellents by irritating sensory receptors .

Mode of Action

It’s worth noting that similar compounds, like methyl anthranilate, can be used as a source of the highly reactive aryne, benzyne, in organic synthesis . This is achieved by diazotization of the amine group using sodium nitrite, which eliminates nitrogen and CO2, giving benzyne as an intermediate for Diels-Alder addition or other substitution at the ring .

Biochemical Pathways

Studies on similar compounds, such as metsulfuron-methyl, have shown that they undergo deesterification as a primary pathway . This process involves the removal of an ester group from the molecule, resulting in the formation of corresponding deesterified derivatives .

Pharmacokinetics

It’s known that similar compounds, like methyl anthranilate, are slightly soluble in water and soluble in ethanol and propylene glycol . These properties can influence the bioavailability of the compound.

Result of Action

Similar compounds like methyl anthranilate have been reported to have a strong and fruity grape smell, and one of its key uses is as a flavoring agent .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, studies on similar compounds have shown that their photodegradation is accelerated in the presence of H2O2 . This suggests that light exposure and the presence of certain chemicals in the environment can influence the stability and action of this compound.

Safety and Hazards

Methyl 2-azidobenzoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - repeated exposure (Category 1) . It is advised to avoid contact with strong oxidizing agents and to use with local exhaust ventilation .

Future Directions

Methyl 2-azidobenzoate has potential applications in the synthesis of a broad range of high-value products, such as dyes, perfumes, and pharmaceutical compounds . It can also be used as a flavoring agent due to its strong and fruity grape smell .

Biochemical Analysis

Biochemical Properties

Methyl 2-azidobenzoate plays a significant role in biochemical reactions, particularly in the context of photochemical processes. It interacts with various enzymes and proteins, primarily through its azido group, which can undergo photolysis to generate reactive nitrene intermediates. These intermediates can form covalent bonds with biomolecules, leading to modifications in their structure and function. For instance, this compound can interact with metabolic enzymes such as isocitrate dehydrogenases, which are involved in the tricarboxylic acid cycle, by binding to their active sites and altering their catalytic activity .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive intermediates upon photolysis allows it to modify proteins and nucleic acids within cells, leading to changes in their function. For example, this compound can disrupt the organization of the cytoskeleton by interacting with microtubules and actin filaments, thereby affecting cell shape and motility . Additionally, it can alter gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its photolysis to generate reactive nitrene intermediates. These intermediates can form covalent bonds with various biomolecules, including proteins, nucleic acids, and lipids. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, this compound can inhibit the activity of metabolic enzymes by binding to their active sites and blocking substrate access . It can also induce changes in gene expression by modifying transcription factors and other regulatory proteins, thereby altering their ability to bind to DNA and regulate transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dark conditions but undergoes rapid photodegradation upon exposure to UV light. This photodegradation leads to the formation of reactive intermediates that can cause long-term effects on cellular function. For instance, prolonged exposure to this compound can result in sustained modifications of proteins and nucleic acids, leading to persistent changes in cellular metabolism and gene expression . Additionally, the compound’s degradation products can have their own biological activities, further influencing cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, low doses of this compound may cause transient modifications of proteins and nucleic acids, resulting in temporary changes in cellular metabolism and gene expression. In contrast, high doses can lead to extensive protein and nucleic acid modifications, causing more pronounced and potentially toxic effects . These effects can include disruptions in cellular signaling pathways, alterations in metabolic flux, and changes in the expression of key regulatory genes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation to form reactive intermediates. These intermediates can then participate in further biochemical reactions, leading to the formation of various metabolites. For example, this compound can be converted to benzoic acid derivatives, which can enter the tricarboxylic acid cycle and contribute to cellular energy production . Additionally, the compound’s interactions with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and be taken up by cells through passive diffusion or active transport. Once inside the cell, it can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments. For instance, this compound can bind to cytosolic proteins and be transported to the nucleus, where it can interact with transcription factors and other regulatory proteins . Additionally, the compound can accumulate in specific cellular organelles, such as mitochondria, where it can influence metabolic processes and energy production.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with various biomolecules and cellular structures. The compound can be localized to specific compartments within the cell, such as the cytoplasm, nucleus, and mitochondria. For example, this compound can be found in the cytoplasm, where it interacts with metabolic enzymes and other cytosolic proteins . It can also be localized to the nucleus, where it can bind to transcription factors and influence gene expression. Additionally, the compound can be targeted to mitochondria, where it can affect mitochondrial function and energy production.

properties

IUPAC Name

methyl 2-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-2-3-5-7(6)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHLODHMWICPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454207
Record name Methyl 2-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16714-23-1
Record name Methyl 2-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-azidobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when Methyl 2-azidobenzoate is exposed to light in the presence of methanol?

A1: When this compound is photolyzed in a methanol or methanol-tetrahydrofuran solution, it primarily yields 2-methoxy-3-methoxycarbonyl-3H-azepine. This reaction pathway highlights the compound's utility as a precursor in synthesizing substituted 3H-azepines. []

Q2: How does the decomposition of this compound differ when subjected to heat versus light in the presence of alcohol?

A2: While photolysis of this compound in alcohol solutions primarily yields 3H-azepines, thermolysis generates a mixture of 3H-azepines and products derived from the triplet nitrene intermediate. This difference in product distribution suggests distinct reaction mechanisms are at play depending on the energy source used for decomposition. []

Q3: Can the reactivity of this compound be influenced by introducing additional substituents on the benzene ring?

A3: Yes, the presence and position of substituents on the benzene ring of this compound can significantly impact its reactivity. For instance, incorporating groups like chlorine, methoxy, nitro, bromine, or additional carboxyl groups can alter the yield and type of 2-methoxy-3-methoxycarbonyl-3H-azepine derivatives formed during photolysis. []

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